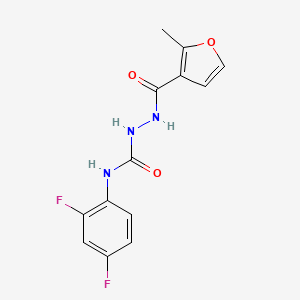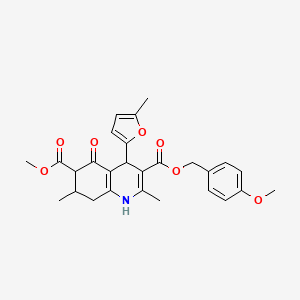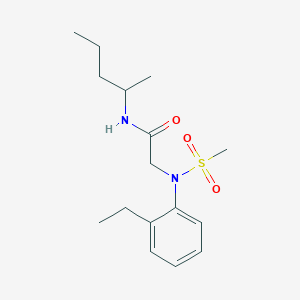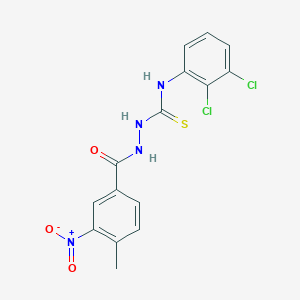
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide
Overview
Description
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, also known as DFH-3, is a chemical compound that has been widely studied for its potential applications in various fields of science. DFH-3 is a hydrazine derivative that has been synthesized through a number of different methods, and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide is not fully understood, but it has been shown to interact with a number of different molecular targets, including enzymes and receptors. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to interact with various receptors, including the adenosine A3 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce the proliferation and migration of cancer cells. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has a number of advantages for use in lab experiments, including its high purity and stability, and its ability to interact with a range of molecular targets. However, there are also limitations to the use of N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide in lab experiments, including its potential toxicity and the need for further optimization of its synthesis and characterization.
Future Directions
There are a number of future directions for research on N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its synthesis and characterization, and the elucidation of its mechanism of action. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide may also have potential applications in other fields of science, such as materials science and catalysis, and further research in these areas may lead to the development of new technologies and materials.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-methylfuran-3-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3/c1-7-9(4-5-21-7)12(19)17-18-13(20)16-11-3-2-8(14)6-10(11)15/h2-6H,1H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKWXCPWSQYDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-(2-methyl-3-furoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115466.png)
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115473.png)
![ethyl 2-{[4-(2-methoxyphenoxy)butanoyl]amino}-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B4115481.png)
![N-(2,5-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4115489.png)
![N-(2,4-dichlorobenzyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115508.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4115514.png)

![methyl 2-[({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115520.png)


![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)

![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)